molecular formula C25H23N5O2S B11965715 N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11965715
M. Wt: 457.5 g/mol
InChI Key: NCHYDMAUNMBSQW-JODQWXPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of furan, triazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling through hydrazide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products Formed

Scientific Research Applications

N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or disrupt cellular processes, leading to its observed bioactivity.

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23N5O2S/c1-18-10-12-20(13-11-18)24-28-29-25(30(24)21-7-4-3-5-8-21)33-17-23(31)27-26-16-19(2)15-22-9-6-14-32-22/h3-16H,17H2,1-2H3,(H,27,31)/b19-15+,26-16+

InChI Key

NCHYDMAUNMBSQW-JODQWXPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C(=C/C4=CC=CO4)/C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC(=CC4=CC=CO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.